Manganese(II) selenide (MnSe) is a chemical compound belonging to the class of transition metal chalcogenides. It exists in various polymorphs, with the most stable form being α-MnSe, which adopts a rock salt crystal structure. [, ] MnSe has garnered significant attention in scientific research due to its diverse properties and potential applications in various fields, including energy storage, catalysis, and spintronics.
Manganese(II) selenide can be synthesized through various methods, each influencing the material's properties:
The molecular structure of manganese(II) selenide consists of manganese ions coordinated with selenium ions. The manganese atom typically exhibits a distorted octahedral geometry due to its coordination with surrounding selenium atoms. The bond lengths and angles can vary depending on the synthesis method and conditions used, affecting the electronic properties of the material .
Manganese(II) selenide participates in various chemical reactions:
The mechanism of action for manganese(II) selenide primarily relates to its electronic properties and interactions in various applications:
Manganese(II) selenide exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in materials science.
Manganese(II) selenide has several significant scientific applications:
Manganese(II) selenide (MnSe) exhibits three distinct crystalline polymorphs, each with unique structural features and stability profiles. This structural diversity significantly influences its physical properties and potential technological applications.
The thermodynamically stable α-phase adopts a cubic rock-salt structure (space group Fm3̄m) with octahedral coordination of both manganese and selenium ions. In this configuration, each manganese cation is surrounded by six selenide anions at equidistant positions, forming a face-centered cubic lattice. The unit cell parameter measures approximately 0.546–0.553 nm, depending on temperature and stoichiometry [1] [4]. This structure remains stable across a broad temperature range but undergoes a significant phase transition below 150 K, transforming to a hexagonal NiAs-type structure. The cubic close-packing arrangement contributes to its high density (5.59 g/cm³ at 20°C) and melting point (1,460°C) [4] [7]. X-ray diffraction studies of Tm-substituted MnSe solid solutions confirm linear expansion of the unit cell parameter with increasing thulium content, obeying Vegard's law from 0.54759 nm for Tm₀.₀₂₅Mn₀.₉₇₅Se to 0.5533 nm for Tm₀.₂Mn₀.₈Se [1].
The γ-phase crystallizes in a hexagonal wurtzite structure (space group P6₃mc), featuring tetrahedral coordination of ions. This metastable polymorph can be stabilized through specific synthesis conditions, particularly colloidal chemical methods employing organic surfactants that control crystal growth kinetics [7]. In the wurtzite configuration, manganese and selenium atoms form alternating layers stacked in an ABAB sequence along the c-axis, with a characteristic c/a ratio of approximately 1.63. While this phase exhibits lower thermodynamic stability compared to the α-phase, it demonstrates distinctive electronic properties due to its non-centrosymmetric structure, including enhanced piezoresponse and altered band alignment [7]. Research indicates that γ-MnSe nanoparticles can be synthesized with high phase purity using carefully controlled reaction kinetics and surface-stabilizing ligands that favor tetrahedral coordination during nucleation.
The β-phase adopts a cubic zinc blende structure (space group F4̄3m), analogous to sphalerite, with tetrahedral coordination. This polymorph demonstrates the lowest stability among the three structural forms and typically exists only as a minor impurity phase in synthesized materials [7]. The zinc blende structure consists of manganese and selenium atoms occupying alternating positions in a diamond-like lattice, resulting in a relatively open framework compared to the rock salt structure. Experimental observations confirm its high susceptibility to transformation into the stable α-phase upon minimal thermal excitation or mechanical stress. Due to this instability, comprehensive characterization of pure β-MnSe remains challenging, though theoretical calculations suggest it possesses a slightly narrower band gap (approximately 1.8 eV) compared to the α-phase [7].
Table 1: Structural Polymorphs of Manganese(II) Selenide
Polymorph | Crystal Structure | Space Group | Coordination Geometry | Stability | Lattice Parameters |
---|---|---|---|---|---|
α-MnSe | Cubic (Rock Salt) | Fm3̄m | Octahedral | Thermodynamically stable | a = 0.546–0.553 nm |
γ-MnSe | Hexagonal (Wurtzite) | P6₃mc | Tetrahedral | Metastable | a ≈ 0.398 nm, c ≈ 0.649 nm |
β-MnSe | Cubic (Zinc Blende) | F4̄3m | Tetrahedral | Highly unstable | a ≈ 0.588 nm (theoretical) |
Manganese(II) selenide exhibits characteristic p-type semiconductor behavior with a fundamental indirect band gap of approximately 2.0–2.5 eV in its stable α-phase [1]. This semiconducting nature originates from manganese vacancies and selenium interstitials that create acceptor levels above the valence band maximum. The valence band primarily comprises Se 4p orbitals hybridized with Mn 3d orbitals, while the conduction band derives mainly from Mn 4s and 3d states. Electrical transport measurements reveal thermally activated conduction with activation energies ranging from 0.28 eV (below 330 K) to 0.39 eV (375–420 K) in undoped MnSe [3]. This activation energy corresponds to ionization energies of acceptor defects rather than the fundamental band gap. The p-type conductivity is further evidenced by positive Hall coefficients and Seebeck coefficients in bulk crystals and thin films. Substitutional doping with variable-valence rare-earth elements (e.g., thulium) significantly modifies carrier concentrations and introduces intermediate 4f states within the band gap, enabling tunable electronic properties [1].
Comparative analysis reveals systematic trends in the electronic properties of manganese chalcogenides:
Table 2: Electronic Properties of Manganese Chalcogenides
Property | MnO | MnS | MnSe |
---|---|---|---|
Crystal Structure | Rock Salt | Rock Salt (α) | Rock Salt (α) |
Bandgap (eV) | ∼4.2 | ∼3.2 | 2.0–2.5 |
Conductivity Type | p-type | p-type | p-type |
Activation Energy (eV) | 0.6–0.8 | 0.4–0.6 | 0.28–0.39 |
Hole Mobility (cm²/V·s) | <1 | 5–15 | 15–25 |
α-MnSe exhibits complex antiferromagnetic (AFM) ordering below its Néel temperature (TN). The magnetic structure consists of ferromagnetically aligned manganese spins (S = 5/2) within (111) planes, with adjacent planes coupled antiferromagnetically along the [111] direction [1] [6]. Neutron diffraction studies identify two distinct Néel temperatures: TN = 134 K for the cubic phase and TN = 178 K for the low-temperature hexagonal phase [1]. The coexistence of these magnetic transitions stems from the structural phase transition occurring between 248–270 K, where cubic and hexagonal phases coexist below this temperature range. Specific heat measurements reveal a pronounced maximum at 247 K corresponding to the polymorphic transformation and a weaker anomaly at 116 K associated with magnetic ordering [1]. Below approximately 25 K, weak ferromagnetism emerges superimposed on the AFM background due to spin canting, likely arising from Dzyaloshinskii-Moriya interactions in the non-centrosymmetric hexagonal phase [6]. The magnetic susceptibility follows the Curie-Weiss law above TN with a negative Weiss constant (θ ≈ -201 K), confirming dominant antiferromagnetic interactions [6].
In ferromagnetic materials, MnSe thin films exhibit an extraordinary Hall effect (EHE) beyond the conventional Hall effect arising from Lorentz force deflection. The EHE manifests as a nonlinear contribution to the Hall voltage proportional to the perpendicular magnetization component [7]. Experimental studies reveal that both ordinary (Rs) and extraordinary (Ro) Hall coefficients in MnSe films depend critically on selenium stoichiometry and substrate temperature during deposition. The extraordinary Hall coefficient reaches maximum values in slightly selenium-deficient films grown at 350–400°C, attributed to enhanced spin-orbit coupling at manganese vacancy sites [7]. Scattering mechanisms involve asymmetric skew scattering of charge carriers by localized magnetic moments and intrinsic Berry phase contributions from the electronic band structure. The temperature dependence of Ro shows anomalous increases at higher temperatures (>300 K) due to oxygen desorption from film surfaces and thermally activated defect formation that enhances spin-dependent scattering [7].
MnSe undergoes several temperature-induced phase transitions that simultaneously affect its structural, electronic, and magnetic properties:
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